molecular formula C22H22ClFN2O B5476008 (4-chloro-2-fluorophenyl)-[(2R,3R,6R)-3-phenyl-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]methanone

(4-chloro-2-fluorophenyl)-[(2R,3R,6R)-3-phenyl-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]methanone

Cat. No.: B5476008
M. Wt: 384.9 g/mol
InChI Key: PNQUAFIHQDOEMS-CEWLAPEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound contains several functional groups including a benzoyl group (4-chloro-2-fluorobenzoyl), a phenyl group, and a pyrrolo[3,2-b]pyridine group. The presence of these groups suggests that the compound might have interesting chemical properties and could be involved in various chemical reactions .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the pyrrolo[3,2-b]pyridine core, followed by the introduction of the phenyl and benzoyl groups. The stereochemistry at the 3R*,3aR*,7aR* positions would also need to be controlled .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The pyrrolo[3,2-b]pyridine group would form a bicyclic structure with two nitrogen atoms, and the phenyl and benzoyl groups would add additional complexity .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The benzoyl group could participate in acylation reactions, and the pyrrolo[3,2-b]pyridine group could undergo reactions at the nitrogen atoms .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. The presence of the benzoyl and phenyl groups could increase its lipophilicity, and the pyrrolo[3,2-b]pyridine group could potentially form hydrogen bonds .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. It could also be interesting to explore its biological activity and potential uses in medicine or other fields .

Properties

IUPAC Name

(4-chloro-2-fluorophenyl)-[(2R,3R,6R)-3-phenyl-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClFN2O/c23-16-6-7-17(19(24)12-16)22(27)26-13-18(14-4-2-1-3-5-14)21-20(26)15-8-10-25(21)11-9-15/h1-7,12,15,18,20-21H,8-11,13H2/t18-,20+,21+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNQUAFIHQDOEMS-CEWLAPEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C3C2C(CN3C(=O)C4=C(C=C(C=C4)Cl)F)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2CCC1[C@@H]3[C@H]2[C@@H](CN3C(=O)C4=C(C=C(C=C4)Cl)F)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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